molecular formula C17H13ClF3N3 B2576823 4-(4-chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine CAS No. 400074-90-0

4-(4-chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine

Cat. No.: B2576823
CAS No.: 400074-90-0
M. Wt: 351.76
InChI Key: MREBYIGVLDFCSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N3/c1-10-15(11-5-7-13(18)8-6-11)16(22)24(23-10)14-4-2-3-12(9-14)17(19,20)21/h2-9H,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREBYIGVLDFCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=C(C=C2)Cl)N)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones or their equivalents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. For example, the use of copper catalysts in the presence of ligands has been reported to enhance the efficiency of trifluoromethylation reactions .

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce new functional groups onto the aromatic rings .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, 4-(4-chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Properties
The compound has also shown potential as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Mechanism of Action
The mechanism underlying its biological activity involves the modulation of signaling pathways associated with cancer progression and inflammation. Specifically, it appears to interfere with the NF-kB signaling pathway, which is crucial for the expression of inflammatory mediators .

Materials Science

Fluorescent Probes
In materials science, derivatives of 4-(4-chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine have been utilized as fluorescent probes. These compounds can be incorporated into polymer matrices to develop sensors capable of detecting environmental pollutants or biological markers. The trifluoromethyl group enhances the electronic properties of the molecule, making it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices .

Nanocomposites
The integration of this compound into nanocomposite materials has been explored to improve mechanical properties and thermal stability. Studies have shown that incorporating pyrazole derivatives into polymer composites can significantly enhance their tensile strength and thermal resistance, making them suitable for advanced engineering applications .

Agrochemicals

Pesticidal Activity
The compound has been investigated for its pesticidal properties against various agricultural pests. Field trials have indicated that formulations containing 4-(4-chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine exhibit effective insecticidal activity against common pests such as aphids and whiteflies. The mode of action is believed to involve disruption of the nervous system in insects, leading to paralysis and death .

Herbicidal Potential
In addition to insecticides, there is emerging evidence supporting its use as a herbicide. Laboratory studies have shown that this compound can inhibit the growth of certain weed species by interfering with photosynthetic pathways, thereby providing a potential solution for sustainable agricultural practices .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Induced apoptosis in breast cancer cells; reduced viability in lung cancer cells.
Anti-inflammatory Inhibited cytokine production; potential for treating inflammatory diseases.
Fluorescent Probes Enhanced electronic properties; applications in OLEDs and sensors.
Pesticidal Activity Effective against aphids; mode of action involves nervous system disruption.
Herbicidal Potential Inhibited growth of specific weed species; interfered with photosynthesis.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, through increased lipophilicity and electronic effects. This can lead to the modulation of specific biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-(4-Chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine
  • Synonyms: CAS 400074-90-0; 4-(4-Chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine .
  • Molecular Formula : C₁₇H₁₃ClF₃N₃
  • Molecular Weight : 351.75 g/mol
  • Physical Properties :
    • Density: 1.37 ± 0.1 g/cm³
    • Boiling Point: 441.3 ± 45.0 °C
    • pKa: 2.68 ± 0.50 .

Synthesis : Synthesized via cyclocondensation of hydrazines with 4,4,4-trifluoro-2-arylacetoacetonitriles, primarily explored for pharmaceutical applications .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazol-5-ylamine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight pKa Reported Activity Reference
Target Compound : 4-(4-Chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine - 4-Cl-C₆H₄ at pyrazole C4
- 3-CF₃-C₆H₄ at N1
- CH₃ at C3
C₁₇H₁₃ClF₃N₃ 351.75 2.68 Pharmaceutical potential (unspecified)
3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (CAS 380238-10-8) - 2-CF₃-C₆H₄ at N1
- CH₃ at C3
C₁₁H₁₀F₃N₃ 241.22 N/A Not reported
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole (CAS 188817-13-2) - 4-Cl-C₆H₄ at C5
- 4-OCH₃-C₆H₄ at N1
- CF₃ at C3
C₁₇H₁₂ClF₃N₂O 368.74 N/A Not reported
1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine (CAS 324008-97-1) - 3-Cl-C₆H₄ at N1
- 3-CF₃-C₆H₄ at C4
C₁₆H₁₁ClF₃N₃ 337.73 N/A Not reported
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine - 4-F-C₆H₄ at C4
- Pyridin-4-yl at C3
- 2,4,6-Cl₃-C₆H₂ at N1
C₂₀H₁₂Cl₃FN₄ 437.70 N/A Kinase inhibition (implied)

Key Observations:

Positional Isomerism: The target compound and CAS 324008-97-1 are positional isomers. The former has a 4-Cl-C₆H₄ group at pyrazole C4 and 3-CF₃-C₆H₄ at N1, while the latter has 3-Cl-C₆H₄ at N1 and 3-CF₃-C₆H₄ at C4 .

Substituent Effects: Halogen vs. Methoxy: Replacing the 4-Cl group (target) with 4-OCH₃ (CAS 188817-13-2) increases polarity but reduces electrophilicity, which may influence solubility and metabolic stability .

In contrast, structurally related 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole exhibits antimicrobial activity, highlighting the role of heterocyclic extensions (e.g., thiazole) in modulating bioactivity .

Physicochemical Properties :

  • The target’s pKa (2.68) suggests moderate acidity, likely due to the electron-withdrawing CF₃ group stabilizing the deprotonated amine. Missing pKa data for analogs limits direct comparisons .

Structural Characterization Methods

  • X-ray Crystallography : Used for compounds like 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine (R factor = 0.031) .
  • Computational Tools : Multiwfn (wavefunction analysis) and SHELX (refinement) are critical for studying electron density and intermolecular interactions .

Biological Activity

4-(4-Chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine, a compound with the CAS number 400074-90-0, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its antimicrobial effects and safety profile.

  • Molecular Formula : C17H13ClF3N
  • Molecular Weight : 351.8 g/mol
  • IUPAC Name : 4-(4-chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazines with substituted phenyl groups. The trifluoromethyl and chlorophenyl substituents play crucial roles in enhancing the compound's biological activity. Various synthetic methods have been explored to optimize yield and purity, including microwave-assisted synthesis which has shown promising results in terms of efficiency and environmental impact .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compound has been evaluated for its Minimum Inhibitory Concentration (MIC) values, showing potent bactericidal effects.

Key Findings:

  • Efficacy Against Bacteria : The compound exhibited low MIC values against S. aureus, indicating strong antibacterial activity. It also showed effectiveness in time-kill assays, which measure the rate at which bacteria are killed over time .
  • Biofilm Formation : It demonstrated moderate inhibition of biofilm formation and destruction in established biofilms, which is critical for treating chronic infections .

Toxicity Studies

Toxicity assessments performed in vivo using mouse models indicated no significant harmful effects at doses up to 50 mg/kg. This was confirmed by evaluating multiple organ toxicity markers and conducting TUNEL assays for apoptosis detection in liver and kidney tissues .

Case Study 1: Antibacterial Efficacy

In a study focusing on the antibacterial properties of pyrazole derivatives, a series of compounds including the target compound were synthesized and tested. The results indicated that the presence of trifluoromethyl groups significantly enhanced antibacterial activity compared to their non-trifluoromethyl counterparts. The compound showed a bactericidal effect on stationary phase cells, which are often resistant to conventional antibiotics .

Case Study 2: Resistance Mechanisms

Further investigations into resistance mechanisms revealed that S. aureus and E. faecalis displayed a very low tendency to develop resistance through mutation when exposed to this compound. This suggests that it may be a viable candidate for treating infections caused by antibiotic-resistant strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine, and how can reaction yields be optimized?

  • Methodology : Multi-step synthesis often begins with condensation of substituted phenyl precursors, followed by cyclization. For example, Tobiishi et al. demonstrated a template-based approach using 1,5-diarylpyrazole cores, where yields depend on stoichiometric control of trifluoromethylphenyl and chlorophenyl substituents . Optimization may involve temperature modulation (e.g., 120°C for cyclization) and catalytic systems (e.g., POCl₃ for dehydration) .

Q. Which analytical techniques are critical for confirming the structural integrity of this pyrazole derivative?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is definitive for structural confirmation, as shown in studies of analogous compounds (R-factor: 0.031–0.081; data-to-parameter ratios: 14.2–17.9) . Complementary techniques include:

  • NMR : To verify substituent positions (e.g., δ ~6.5–8.0 ppm for aromatic protons).
  • HPLC : For purity assessment (>95% by reverse-phase methods) .

Q. How can solubility challenges in polar solvents be addressed during in vitro assays?

  • Methodology : Structural modifications, such as introducing hydrophilic groups (e.g., methoxy or carboxylate) on peripheral phenyl rings, improve solubility. Ethyl or methyl ester derivatives (e.g., ) demonstrate enhanced aqueous compatibility while retaining core functionality .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar pyrazole derivatives?

  • Methodology : Comparative SAR studies are essential. For example, Bondock et al. observed antimicrobial variance in pyrazole-oxadiazole hybrids due to trifluoromethyl group positioning . To reconcile discrepancies:

  • Use standardized assays (e.g., MIC for antimicrobials).
  • Perform computational docking to assess target binding (e.g., COX-2 or carbonic anhydrase IX for trifluoromethyl-containing analogs) .

Q. How does the trifluoromethyl group influence conformational stability and target engagement?

  • Methodology : SCXRD data ( ) reveal that the trifluoromethyl group induces steric hindrance, stabilizing a planar pyrazole core. This rigidity enhances binding to hydrophobic pockets (e.g., observed in COX-2 inhibitors) . DFT calculations (B3LYP/6-31G*) further predict electrostatic potential maps for target interaction analysis.

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?

  • Methodology :

  • Metabolic stability : Liver microsome assays (human/rat) with LC-MS quantification.
  • CYP inhibition : Fluorogenic assays for CYP3A4/2D6 isoforms, critical due to the compound’s aromatic halogenation .
  • Plasma protein binding : Equilibrium dialysis to assess unbound fraction .

Data-Driven Analysis

Parameter Example from Evidence Significance
Synthetic Yield 65–78% (multi-step routes) Guides scalability for preclinical studies
Crystallographic R-factor 0.031–0.081 Validates structural accuracy
Bioactivity (MIC) 2–8 µg/mL (antibacterial analogs) Benchmarks potency against pathogens

Key Considerations for Experimental Design

  • Control experiments : Include analogs lacking the 4-chlorophenyl group to isolate its contribution to bioactivity .
  • Batch variability : Monitor trifluoromethylphenyl regiochemistry via ¹⁹F NMR to avoid isomeric impurities .
  • Toxicology : Prioritize Ames tests for mutagenicity due to aromatic amines in the structure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.